molecular formula C19H22ClFN4O B1461716 PF-03463275 CAS No. 1173239-39-8

PF-03463275

Cat. No.: B1461716
CAS No.: 1173239-39-8
M. Wt: 376.9 g/mol
InChI Key: KYLOBHXXQOZRKK-YIONKMFJSA-N
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Description

The compound contains several functional groups including a chloro-fluoro phenyl group, a methyl group, an imidazole ring, and a carboxamide group. It also contains a 3-azabicyclo[3.1.0]hexane structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including an imidazole ring and a 3-azabicyclo[3.1.0]hexane structure . The exact 3D structure would need to be determined through methods such as X-ray diffraction .

Scientific Research Applications

Synthesis and Characterization

One study detailed the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a similar structure, highlighting the importance of accurate identification in research chemicals (McLaughlin et al., 2016). This highlights the importance of accurate characterization in the field of synthetic chemistry.

Pharmacological Potential

Another study focused on a related compound, synthesizing derivatives as potential T-type calcium channel inhibitors for treating neuropathic pain (Kim & Nam, 2016). This implies the possible therapeutic applications of similar compounds in medical research.

Antitumor Properties

Research on compounds with similar structures has been conducted in the context of cancer treatment. For instance, a study on imidazotetrazines demonstrated their potential as antitumor agents (Stevens et al., 1984). Such studies underscore the significance of these compounds in oncological research.

Antibacterial and Antifungal Applications

A study on derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related compounds showed promising antibacterial activity, indicating potential for antimicrobial applications (Darekar et al., 2020).

Future Directions

The development of compounds with similar structures could be an interesting area of future research. For example, the development of inhibitors that are potent and selective but have improved solubility and in vitro clearance could be a valuable direction .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLOBHXXQOZRKK-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173239-39-8
Record name PF-03463275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03463275
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03463275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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